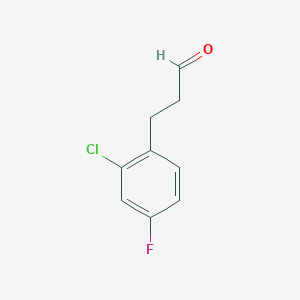

3-(2-Chloro-4-fluorophenyl)propanal

Description

Structure

3D Structure

Properties

CAS No. |

1057670-96-8 |

|---|---|

Molecular Formula |

C9H8ClFO |

Molecular Weight |

186.61 g/mol |

IUPAC Name |

3-(2-chloro-4-fluorophenyl)propanal |

InChI |

InChI=1S/C9H8ClFO/c10-9-6-8(11)4-3-7(9)2-1-5-12/h3-6H,1-2H2 |

InChI Key |

JXLJCXPSRHOYAZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)CCC=O |

Origin of Product |

United States |

Synthetic Methodologies for 3 2 Chloro 4 Fluorophenyl Propanal

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis is a problem-solving technique used in organic synthesis planning. wikipedia.org It involves the deconstruction of a target molecule into simpler, commercially available precursor structures. wikipedia.org This process is repeated until basic starting materials are identified. wikipedia.org

For 3-(2-chloro-4-fluorophenyl)propanal, the primary disconnection occurs at the C-C bond between the aromatic ring and the propanal side chain. This leads to the identification of two key synthons: an electrophilic 2-chloro-4-fluorophenyl cation and a nucleophilic propanal anion. The corresponding synthetic equivalents for these synthons are a 2-chloro-4-fluorophenyl halide and a propanal equivalent, respectively.

Another logical retrosynthetic step is the disconnection of the C-C bond within the three-carbon side chain, which points towards a two-carbon and a one-carbon fragment. This suggests strategies involving the elongation of a shorter carbon chain already attached to the aromatic ring.

Based on this analysis, the key precursors for the synthesis of this compound are identified as:

4-Fluoro-2-chlorobenzaldehyde

Aromatic halides such as 1-bromo-2-chloro-4-fluorobenzene (B27530) or 1-iodo-2-chloro-4-fluorobenzene

Direct Synthesis Approaches to the Propanal Scaffold

Direct synthesis approaches aim to construct the this compound molecule from readily available starting materials. These methods can be broadly categorized into those starting from substituted benzaldehydes and those utilizing aromatic halides.

Strategies Involving Substituted Benzaldehydes

A prominent strategy for synthesizing this compound involves starting with 4-fluoro-2-chlorobenzaldehyde. sigmaaldrich.com This commercially available aldehyde serves as a direct precursor to which a two-carbon unit can be added to form the desired propanal side chain.

Various organic reactions can be employed to extend the carbon chain of an aldehyde. studymind.co.uk One common method is the Wittig reaction, where the aldehyde reacts with a phosphorus ylide to form an alkene. Subsequent hydroboration-oxidation or other appropriate functional group transformations can then yield the desired propanal.

Another approach involves aldol (B89426) condensation, where the aldehyde reacts with another carbonyl compound to form a β-hydroxy aldehyde, which can then be further modified. studymind.co.uk Cyanohydrin formation, by reacting the aldehyde with a cyanide source, adds one carbon atom and can be a stepping stone to the three-carbon side chain through further reactions. studymind.co.uk

A three-step reaction cycle involving alcohol dehydration, hydroformylation of the resulting alkene, and hydrogenation of the intermediate aldehyde can also be used for C1-elongation of carbon chains. acs.org

Approaches Utilizing Aromatic Halides

Grignard reagents, with the general formula RMgX, are powerful nucleophiles used to form new carbon-carbon bonds. libretexts.org In the synthesis of this compound, a Grignard reagent can be prepared from an appropriate 2-chloro-4-fluorophenyl halide, such as (2-Chloro-4-fluorophenyl)magnesium bromide. riekemetals.comchemsrc.com This organometallic compound can then react with a suitable three-carbon electrophile, like an epoxide or an α,β-unsaturated aldehyde, to construct the desired carbon skeleton. youtube.com For instance, the reaction of (2-Chloro-4-fluorophenyl)magnesium bromide with acrolein, followed by an acidic workup, would yield an allylic alcohol, which can then be isomerized to the target propanal.

The table below outlines the key precursors and their properties relevant to the synthesis of this compound.

| Precursor Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Role |

| 4-Fluoro-2-chlorobenzaldehyde | C₇H₄ClFO | 158.56 | Starting material for carbon chain elongation |

| (2-Chloro-4-fluorophenyl)magnesium bromide | C₆H₃BrClFMgg | 233.75 | Grignard reagent for coupling reactions |

The following table summarizes the direct synthesis approaches discussed.

| Starting Material | Synthetic Approach | Key Reactions |

| 4-Fluoro-2-chlorobenzaldehyde | Carbon Chain Elongation | Wittig Reaction, Aldol Condensation, Cyanohydrin Formation |

| 2-Chloro-4-fluorophenyl Halide | Coupling with Organometallic Reagents | Grignard Reaction |

Palladium-Catalyzed Cross-Coupling Methodologies

The Mizoroki-Heck reaction, a cornerstone of palladium-catalyzed cross-coupling chemistry, provides a powerful method for the formation of carbon-carbon bonds. wikipedia.orgmdpi.com This reaction typically involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.org For the synthesis of this compound, a suitable starting material would be 2-chloro-4-fluoro-1-iodobenzene, which can be coupled with an acrolein derivative.

A study on the synthesis of a related compound, 3-(3-trifluoromethylphenyl)propanal, utilized a Mizoroki-Heck reaction between 1-bromo-3-(trifluoromethyl)benzene and acrolein diethyl acetal. nih.gov This reaction was catalyzed by palladium(II) acetate (B1210297) in the presence of tetrabutylammonium (B224687) acetate (nBu4NOAc). nih.gov The resulting intermediate was then hydrogenated in a cascade process to yield the desired propanal. nih.gov This approach highlights the utility of using a protected form of acrolein to prevent undesired side reactions.

The general mechanism of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination regenerates the palladium catalyst and releases the final product. wikipedia.org The choice of catalyst, ligands, solvent, and base can significantly influence the reaction's efficiency and selectivity. mdpi.comnih.gov

Recent advancements in Heck-type reactions include the use of arylboronic acids as the arylating agent, which is considered a more environmentally benign alternative to aryl halides. nih.gov Additionally, phosphine-free palladium catalysts have been developed, simplifying the reaction setup and reducing costs. nih.govorganic-chemistry.org

Condensation Reactions for Carbon-Carbon Bond Formation

Aldol Condensation Variants

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry, typically involving the reaction of two carbonyl compounds (aldehydes or ketones) to form a β-hydroxy aldehyde or ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound. youtube.comorganic-chemistry.orglibretexts.org In the context of synthesizing this compound, a crossed or mixed aldol condensation could be envisioned.

This would involve the reaction of 2-chloro-4-fluorobenzaldehyde (B1630644) with acetaldehyde (B116499). The reaction is typically carried out in the presence of a base, which deprotonates the α-carbon of acetaldehyde to form a nucleophilic enolate. youtube.com This enolate then attacks the electrophilic carbonyl carbon of 2-chloro-4-fluorobenzaldehyde. Subsequent protonation yields the β-hydroxy aldehyde, which can then be dehydrated to form 3-(2-chloro-4-fluorophenyl)propenal. Finally, selective reduction of the carbon-carbon double bond would yield the target compound, this compound.

The key challenge in a crossed aldol condensation is to control the reaction to favor the desired product and avoid self-condensation of the enolizable aldehyde. libretexts.org One common strategy is to use a non-enolizable aromatic aldehyde, such as 2-chloro-4-fluorobenzaldehyde, and slowly add the enolizable aldehyde to the reaction mixture.

A study on the aldol condensation of propanal demonstrates the formation of 2-methylpent-2-enal (B7821959) through the reaction of two propanal molecules in the presence of a dilute base. youtube.com This highlights the general principle of the reaction, which can be adapted for the synthesis of aryl-substituted propanals. nih.gov The versatility of the aldol condensation product, an enone, allows for further transformations, such as hydrogenation to a saturated aldehyde or ketone. libretexts.orglibretexts.orglibretexts.org

Knoevenagel Condensation and Related Approaches for Aryl-Substituted Acrylates

The Knoevenagel condensation is a modification of the aldol condensation that involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst, often a weak amine. wikipedia.orgsigmaaldrich.com This reaction is particularly useful for the synthesis of α,β-unsaturated compounds. sigmaaldrich.com For the synthesis of precursors to this compound, 2-chloro-4-fluorobenzaldehyde can be reacted with an active methylene compound like diethyl malonate or ethyl cyanoacetate (B8463686).

The reaction proceeds through the formation of a nucleophile from the active methylene compound, which then adds to the carbonyl group of the aldehyde. wikipedia.org Subsequent dehydration leads to the formation of a substituted acrylate. For instance, the reaction of an aromatic aldehyde with ethyl cyanoacetate yields an ethyl 2-cyano-3-aryl-acrylate. scielo.org.mxresearchgate.net

A study demonstrated the synthesis of various cyanoacrylates using diisopropylethylammonium acetate as a catalyst, achieving high yields with various aromatic aldehydes. scielo.org.mx Another protocol utilized sodium ethoxide as a catalyst for the Knoevenagel condensation between aryl aldehydes and ethyl cyanoacetate. researchgate.net These methods provide a reliable route to aryl-substituted acrylates, which can then be further transformed into the desired propanal through steps like decarboxylation and reduction.

The Doebner modification of the Knoevenagel condensation uses pyridine (B92270) as a solvent and a carboxylic acid as one of the activating groups on the active methylene compound, such as malonic acid. wikipedia.org This modification often leads to decarboxylation along with the condensation. wikipedia.org

| Reactants | Catalyst/Base | Product | Yield (%) | Reference |

| Aromatic Aldehydes, Ethyl Cyanoacetate | Diisopropylethylammonium Acetate | Cyanoacrylates | up to 95 | scielo.org.mx |

| Aryl Aldehydes, Ethyl Cyanoacetate | Sodium Ethoxide | Ethyl (E)-2-cyano-3-substituted aryl/alkyl acrylates | Good | researchgate.net |

| 2-Methoxybenzaldehyde, Thiobarbituric Acid | Piperidine | Enone | - | wikipedia.org |

Catalytic Strategies in Arylpropanal Synthesis

Transition Metal-Catalyzed Processes

Hydroformylation, also known as the oxo process, is a significant industrial process that involves the addition of a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond of an alkene. This reaction is catalyzed by transition metal complexes, most commonly cobalt or rhodium.

For the synthesis of this compound, the starting material would be 1-chloro-4-fluoro-2-vinylbenzene. The hydroformylation of this substituted styrene (B11656) would ideally lead to the formation of two isomeric aldehydes: the desired linear aldehyde, this compound, and the branched aldehyde, 2-(2-chloro-4-fluorophenyl)propanal.

The regioselectivity of the hydroformylation reaction, i.e., the ratio of the linear to the branched product, is a critical aspect and can be controlled by the choice of catalyst, ligands, and reaction conditions. For the synthesis of 3-arylpropanals, achieving high selectivity for the linear product is essential.

Research in this area focuses on developing new catalytic systems to improve the regioselectivity and efficiency of the hydroformylation of functionalized styrenes.

Heck Reactions for Propenal Precursors

The Heck reaction, a palladium-catalyzed cross-coupling of an aryl halide with an alkene, stands as a powerful tool for the formation of carbon-carbon bonds. organic-chemistry.orgresearchgate.net In the context of synthesizing this compound, this reaction is typically employed to create a propenal precursor, which can then be reduced to the desired saturated aldehyde. The general strategy involves the coupling of 1-bromo-2-chloro-4-fluorobenzene with acrolein or a protected acrolein equivalent.

The reaction is catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precursor such as palladium(II) acetate (Pd(OAc)₂). libretexts.org The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the propenal product and regenerate the active catalyst. libretexts.org

Key parameters that influence the efficiency and selectivity of the Heck reaction include the choice of palladium source, ligands, base, and solvent. While ligandless conditions can be effective for highly reactive substrates, phosphine (B1218219) ligands are often employed to stabilize the palladium catalyst and promote the desired reactivity. rug.nl The use of bulky ligands can lead to coordinatively unsaturated palladium complexes that exhibit high activity. rug.nl A variety of bases, including trialkylamines and inorganic bases like potassium carbonate, are utilized to neutralize the hydrogen halide formed during the reaction. thieme-connect.de Polar aprotic solvents such as acetonitrile (B52724) or dimethylformamide are commonly used. thieme-connect.de

A typical reaction scheme is depicted below:

Table 1: Representative Conditions for Heck Reactions in the Synthesis of Propenal Precursors

| Entry | Aryl Halide | Alkene | Catalyst | Ligand | Base | Solvent | Yield (%) |

| 1 | 1-bromo-2-chloro-4-fluorobenzene | Acrolein | Pd(OAc)₂ | PPh₃ | Et₃N | Acetonitrile | Moderate to Good |

| 2 | 1-iodo-2-chloro-4-fluorobenzene | Acrolein diethyl acetal | PdCl₂(PPh₃)₂ | - | K₂CO₃ | DMF | Good |

Note: This table represents generalized conditions and yields may vary based on specific reaction parameters.

Organocatalytic Transformations for Aldehyde Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a complementary and often more sustainable approach to aldehyde synthesis. For the preparation of this compound, organocatalytic methods can be employed in various ways, including the functionalization of propanal itself or the asymmetric conjugate addition to α,β-unsaturated aldehydes.

One prominent organocatalytic strategy involves the use of secondary amine catalysts, such as proline and its derivatives, to activate α,β-unsaturated aldehydes towards nucleophilic attack. This activation occurs through the formation of a transient enamine intermediate. In the context of synthesizing the target compound, this would involve the conjugate addition of a suitable 2-chloro-4-fluorophenyl nucleophile to acrolein.

Another approach is the direct α-functionalization of propanal using an organocatalyst. This can be achieved through enamine or iminium ion catalysis, allowing for the introduction of the 2-chloro-4-fluorophenyl group at the β-position.

The advantages of organocatalysis include the use of metal-free and often readily available catalysts, milder reaction conditions, and the potential for high stereoselectivity.

Stereoselective Synthesis Considerations for Chiral Analogues

The development of synthetic routes to chiral analogues of this compound is of significant interest, particularly for applications in medicinal chemistry where stereochemistry often dictates biological activity.

Asymmetric Catalysis for Enantioselective Pathways

Asymmetric catalysis provides a powerful means to access enantioenriched chiral molecules. In the synthesis of chiral analogues of this compound, asymmetric versions of the Heck reaction and organocatalytic transformations can be employed.

In the asymmetric Heck reaction, chiral phosphine ligands are used to induce enantioselectivity. These ligands coordinate to the palladium center and create a chiral environment, influencing the facial selectivity of the alkene insertion step. The choice of ligand is critical and often requires screening to achieve high enantiomeric excess (ee).

Organocatalysis is inherently well-suited for asymmetric synthesis. Chiral secondary amines, such as derivatives of proline, can be used to catalyze the enantioselective conjugate addition of nucleophiles to α,β-unsaturated aldehydes. This approach allows for the direct formation of chiral aldehydes with high levels of enantiocontrol. For instance, the conjugate addition of a 2-chloro-4-fluorophenyl organometallic reagent to acrolein, catalyzed by a chiral diarylprolinol silyl (B83357) ether, could potentially yield the desired chiral propanal.

Diastereoselective Control in Reaction Design

When synthesizing analogues of this compound that contain multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is crucial. Diastereoselective control can be achieved through various strategies, including substrate control, reagent control, and catalyst control.

In substrate-controlled reactions, the existing stereochemistry in the starting material directs the stereochemical outcome of a subsequent transformation. For example, if a chiral starting material is used, its inherent chirality can influence the approach of reagents, leading to the preferential formation of one diastereomer.

Reagent-controlled diastereoselectivity involves the use of chiral reagents to induce a specific stereochemical outcome. For instance, the use of a chiral reducing agent to reduce a ketone precursor could lead to the formation of a specific diastereomer of the corresponding alcohol.

Catalyst-controlled diastereoselective reactions employ a chiral catalyst to favor the formation of one diastereomer over others. This is often seen in reactions like asymmetric hydrogenation or aldol reactions where the catalyst dictates the stereochemical course of the reaction.

Green Chemistry Principles and Sustainable Synthetic Routes

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. youtube.com The application of these principles to the synthesis of this compound is an important consideration for developing more environmentally benign and sustainable manufacturing processes.

Key green chemistry considerations for this synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The Heck reaction, while powerful, can have a lower atom economy due to the use of stoichiometric amounts of base.

Use of Safer Solvents and Auxiliaries: Minimizing the use of hazardous solvents is a core principle of green chemistry. youtube.com Research into performing Heck reactions in greener solvents like water or supercritical fluids is an active area. youtube.com Organocatalytic reactions often have the advantage of being performable in less hazardous solvents.

Catalysis: The use of catalytic reagents is inherently greener than stoichiometric reagents. Both palladium-catalyzed Heck reactions and organocatalytic methods align with this principle. researchgate.net Efforts to develop more active and recyclable catalysts, such as immobilized palladium catalysts, contribute to the sustainability of the Heck reaction. rug.nl

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible reduces energy consumption. While Heck reactions often require elevated temperatures, the development of highly active catalysts can allow for milder reaction conditions. thieme-connect.de

Use of Renewable Feedstocks: While not directly applicable to the synthesis of this specific halogenated aromatic compound, the broader principle encourages the use of starting materials derived from renewable resources.

By integrating these principles, the synthesis of this compound can be made more efficient, less wasteful, and environmentally friendlier.

Chemical Reactivity and Mechanistic Investigations of 3 2 Chloro 4 Fluorophenyl Propanal

Reactivity of the Aldehyde Functional Group

The aldehyde group (-CHO) is the central feature of 3-(2-Chloro-4-fluorophenyl)propanal's reactivity. This group's polarity, with a partial positive charge on the carbon and a partial negative charge on the oxygen, dictates its interaction with a wide range of reagents. wikipedia.org The electron-withdrawing inductive effects of the ortho-chloro and para-fluoro substituents on the aromatic ring further increase the partial positive charge on the carbonyl carbon, thereby accelerating its reactions with nucleophiles compared to non-halogenated analogs.

Nucleophilic Addition Reactionschemicalbook.com

Nucleophilic addition is a fundamental reaction class for aldehydes. wikipedia.org A nucleophile attacks the electrophilic carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate which is then typically protonated. youtube.com

The reaction of this compound with organometallic reagents, such as Grignard reagents, results in the formation of secondary alcohols. The nucleophilic alkyl or aryl group from the Grignard reagent adds to the carbonyl carbon, and subsequent aqueous workup yields the alcohol. youtube.com

Similarly, reduction with hydride reagents leads to the corresponding primary alcohol, 3-(2-Chloro-4-fluorophenyl)propan-1-ol. This transformation is a common and crucial step in multi-step organic syntheses. The resulting alcohol can then undergo further reactions, such as esterification or conversion to an alkyl halide. The table below summarizes common reagents for this conversion, based on reactions with analogous compounds.

Table 1: Reagents for the Formation of 3-(2-Chloro-4-fluorophenyl)propan-1-ol

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Sodium Borohydride (B1222165) (NaBH₄) | Methanol or Ethanol | A mild and selective reducing agent. |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether (e.g., THF, Diethyl ether) | A powerful reducing agent; requires anhydrous conditions. |

Primary amines react with this compound under mildly acidic conditions to form imines (also known as Schiff bases). The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by a dehydration step to form the characteristic carbon-nitrogen double bond. youtube.com Secondary amines, which lack a second proton on the nitrogen to be eliminated, react to form enamines. These reactions are often reversible.

Table 2: Products from Reactions with Nitrogen Nucleophiles

| Nucleophile | Product Type | General Structure |

|---|---|---|

| Primary Amine (R-NH₂) | Imine | Ar-CH₂-CH₂-CH=N-R |

| Secondary Amine (R₂NH) | Enamine | Ar-CH₂-CH=CH-NR₂ |

Ar represents the 2-chloro-4-fluorophenyl group.

A key application of this reactivity is in reductive amination, where the initially formed imine is reduced in situ (often with a mild reducing agent like sodium cyanoborohydride) to form a secondary amine. youtube.comnih.gov

Condensation Reactions with Carbon Nucleophileschemicalbook.com

Possessing acidic alpha-hydrogens (hydrogens on the carbon adjacent to the carbonyl group), this compound can act as a nucleophile after deprotonation. youtube.com In the presence of a base, it can undergo a self-aldol condensation reaction. wikipedia.org In this process, the enolate of one molecule attacks the carbonyl group of a second molecule, forming a β-hydroxy aldehyde. This product can readily dehydrate upon heating to yield a more stable α,β-unsaturated aldehyde. youtube.com

The compound can also participate in crossed-aldol condensations with other carbonyl compounds. Another important condensation is the Knoevenagel condensation, which involves the reaction of the aldehyde with compounds having an active methylene (B1212753) group (e.g., malonic esters, cyanoacetates) in the presence of a weak base. mdpi.com

Reductive Transformations of the Carbonyl Groupchemicalbook.comnih.gov

The most direct reductive transformation of the aldehyde group is its conversion to a primary alcohol, 3-(2-Chloro-4-fluorophenyl)propan-1-ol. This is a fundamental reaction in organic synthesis, allowing for the interconversion of functional groups. Various hydride-donating reagents can accomplish this reduction effectively.

Table 3: Comparison of Reducing Agents for Aldehyde Reduction

| Reducing Agent | Abbreviation | Typical Solvent | Selectivity & Remarks |

|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Protic solvents (e.g., MeOH, EtOH) | Mild; selectively reduces aldehydes and ketones. |

| Lithium Aluminum Hydride | LiAlH₄ | Aprotic ether solvents (e.g., THF) | Very strong; reduces aldehydes, ketones, esters, and carboxylic acids. |

Oxidative Transformations of the Aldehyde Groupyoutube.com

The aldehyde group is readily oxidized to a carboxylic acid functional group. This transformation converts this compound into 3-(2-Chloro-4-fluorophenyl)propanoic acid. A variety of oxidizing agents can be employed for this purpose, with the choice often depending on the presence of other sensitive functional groups in the molecule.

Table 4: Common Oxidizing Agents for Aldehydes

| Oxidizing Agent | Typical Conditions | Notes |

|---|---|---|

| Potassium Permanganate (B83412) (KMnO₄) | Basic or acidic aqueous solution | A strong and inexpensive oxidizing agent. |

| Chromium Trioxide (CrO₃) | Aqueous acetone (B3395972) (Jones Oxidation) | A strong oxidizing agent. |

| Pyridinium (B92312) Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | A milder agent, typically used to oxidize primary alcohols to aldehydes, but can oxidize aldehydes further under certain conditions. |

Reactivity of the Halogenated Aromatic Ring

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) is a primary class of reactions for aromatic compounds, involving the replacement of a hydrogen atom on the ring with an electrophile. libretexts.org For this compound, the outcome of such reactions is dictated by the directing effects of the existing substituents.

Halogens, despite being deactivating, are known as ortho, para-directors. byjus.com The chlorine atom at the C2 position directs incoming electrophiles to the C3 and C5 positions (relative to its own position), while the fluorine at C4 directs to the C3 and C5 positions. The propanal group is a meta-director. The directing influences are summarized below:

2-Chloro group directs to: Position 6 (ortho) and Position 4 (para, already occupied by F).

4-Fluoro group directs to: Position 3 (ortho) and Position 5 (ortho).

1-Propanal group directs to: Position 3 and Position 5 (meta).

The combined effects suggest that incoming electrophiles will preferentially substitute at positions 3 and 5, as these positions are activated by both the fluorine and the propanal group's directing effects. Steric hindrance from the adjacent propanal chain might influence the relative yield of substitution at these positions.

| Substituent | Position | Electronic Effect | Directing Influence | Predicted Substitution Sites |

|---|---|---|---|---|

| -Cl | C2 | Inductively Withdrawing, Resonance Donating (Deactivating) | Ortho, Para | C6 |

| -F | C4 | Inductively Withdrawing, Resonance Donating (Deactivating) | Ortho, Para | C3, C5 |

| -CH₂CH₂CHO | C1 | Inductively Withdrawing (Deactivating) | Meta | C3, C5 |

Nucleophilic Aromatic Substitution on Halogenated Centers

While less common than electrophilic substitution, nucleophilic aromatic substitution (SNAr) can occur on aryl halides, particularly when the ring is activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgopenstax.org This activation is crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgchemistrysteps.com

In this compound, the strongly deactivating aldehyde group is meta to both the chlorine and fluorine atoms. This positioning does not allow for resonance stabilization of a negative charge formed by nucleophilic attack at either the C2 or C4 positions. openstax.org Consequently, the molecule is not strongly activated towards SNAr, and forcing conditions would be required for such a reaction to proceed.

Should a reaction be forced, the relative reactivity of the leaving groups becomes a factor. In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile. youtube.com Fluorine, being the most electronegative halogen, makes the carbon to which it is attached highly electrophilic and thus more susceptible to nucleophilic attack. Therefore, the C-F bond is generally more reactive in SNAr than the C-Cl bond, which is the opposite trend seen in SN1 and SN2 reactions. chemistrysteps.comyoutube.com This suggests that if substitution were to occur, it would preferentially happen at the C4 position, replacing the fluorine atom.

Chemoselectivity and Regioselectivity in Multi-Functionalized Systems

Chemoselectivity refers to the preferential reaction of one functional group over others in a molecule. In this compound, the primary competing functional groups are the aldehyde and the halogenated aromatic ring.

Reaction at the Aldehyde: The aldehyde group is susceptible to nucleophilic addition and redox reactions. It can be readily reduced to an alcohol using mild reducing agents like sodium borohydride (NaBH₄) or oxidized to a carboxylic acid. These reactions typically occur under conditions that would not affect the inert C-Cl or C-F bonds of the aromatic ring.

Reaction at the Ring: As discussed, reactions on the ring, such as EAS or SNAr, require specific and often harsh conditions.

Therefore, high chemoselectivity can be achieved. For instance, the reduction of the aldehyde can be performed selectively without disturbing the aromatic halogens. Conversely, forcing electrophilic substitution on the ring would likely require protecting the more reactive aldehyde group first.

Regioselectivity, the preference for reaction at one position over another, is most relevant for electrophilic aromatic substitution. As analyzed in section 3.2.1, the directing effects of the substituents converge to favor substitution at the C3 and C5 positions.

Elucidation of Reaction Mechanisms

Determining the precise mechanism of a chemical reaction involves a combination of kinetic studies and the detection of transient species.

Kinetic Studies and Reaction Rate Determination

Kinetic studies are fundamental to understanding a reaction mechanism. By measuring how the reaction rate changes with the concentration of each reactant, the rate law for the reaction can be determined. This provides insight into which molecules are involved in the rate-determining step.

For an electrophilic aromatic substitution on this compound, the rate law would likely be second order, depending on the concentrations of both the aromatic substrate and the electrophile. The rate of reaction would be expected to be significantly lower than that of benzene (B151609) due to the cumulative deactivating effect of the three substituents. Comparing the rates of substitution for a series of related compounds can provide quantitative data on the electronic and steric effects of the substituents.

Identification and Characterization of Reaction Intermediates

The direct observation or trapping of reaction intermediates provides powerful evidence for a proposed mechanism.

In electrophilic aromatic substitution, the key intermediate is a resonance-stabilized carbocation known as an arenium ion or sigma (σ) complex . libretexts.org This intermediate forms when the electrophile attacks the aromatic ring, temporarily disrupting the aromaticity. The subsequent loss of a proton restores the aromatic system. libretexts.org

For nucleophilic aromatic substitution, the characteristic intermediate is the Meisenheimer complex , a resonance-stabilized carbanion. libretexts.orgchemistrysteps.com Its formation is the rate-limiting step, and its stability is key to the feasibility of the SNAr pathway. These intermediates are often highly reactive and short-lived, but they can sometimes be detected and characterized using spectroscopic techniques like NMR at low temperatures.

| Reaction Type | Intermediate Name | Description | Key Structural Feature |

|---|---|---|---|

| Electrophilic Aromatic Substitution (EAS) | Arenium Ion (σ-complex) | A resonance-stabilized carbocation formed by the attack of an electrophile on the aromatic ring. libretexts.org | sp³-hybridized carbon in the ring bearing both a hydrogen and the electrophile; positive charge delocalized over the remaining π-system. |

| Nucleophilic Aromatic Substitution (SNAr) | Meisenheimer Complex | A resonance-stabilized carbanion formed by the addition of a nucleophile to the electron-deficient aromatic ring. libretexts.org | sp³-hybridized carbon in the ring bearing both the leaving group and the incoming nucleophile; negative charge delocalized, preferably onto electron-withdrawing groups. |

Synthesis and Chemical Transformations of 3 2 Chloro 4 Fluorophenyl Propanal Derivatives

Functionalization at the Propanal Moiety

The propanal group in 3-(2-Chloro-4-fluorophenyl)propanal is a key site for various chemical reactions, enabling the creation of diverse derivatives.

Conversion to Corresponding Alcohols and Carboxylic Acids

The aldehyde functional group of this compound can be readily transformed into other oxygen-containing functional groups, namely alcohols and carboxylic acids.

Reduction to Alcohols: The reduction of the aldehyde to a primary alcohol, 3-(2-chloro-4-fluorophenyl)propan-1-ol, is a common transformation. This can be achieved using various reducing agents. For instance, sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent for this purpose. A more potent reducing agent, lithium aluminum hydride (LiAlH₄), can also be employed, which effectively reduces carboxylic acids and esters to primary alcohols. libretexts.org

Oxidation to Carboxylic Acids: Conversely, the aldehyde can be oxidized to the corresponding carboxylic acid, 3-(2-chloro-4-fluorophenyl)propanoic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). Another effective method is the Jones oxidation, which utilizes a mixture of chromium trioxide, sulfuric acid, and acetone (B3395972). askthenerd.com For a milder oxidation that is less likely to affect other parts of the molecule, pyridinium (B92312) chlorochromate (PCC) can be used, although it is more commonly employed to oxidize primary alcohols to aldehydes. askthenerd.com

| Transformation | Reagent(s) | Product |

| Reduction | Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | 3-(2-chloro-4-fluorophenyl)propan-1-ol |

| Oxidation | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃), or Jones Reagent | 3-(2-chloro-4-fluorophenyl)propanoic acid |

Introduction of Amine-Containing Derivatives

The aldehyde group serves as a versatile handle for the introduction of nitrogen-containing functionalities, leading to a variety of amine derivatives. These transformations are crucial for the synthesis of compounds with potential biological activity.

One common method is reductive amination . This process involves the reaction of the aldehyde with an amine in the presence of a reducing agent. The reaction proceeds through the formation of an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. A variety of primary and secondary amines can be used in this reaction, leading to a wide array of substituted aminopropane derivatives.

Another approach involves the conversion of the aldehyde to an oxime by reaction with hydroxylamine, followed by reduction of the oxime to a primary amine. This two-step process provides an alternative route to the primary amine derivative, 3-(2-chloro-4-fluorophenyl)propan-1-amine.

Furthermore, the development of synthetic methods for amine derivatives can also be achieved through the N-alkylation reaction between an amine and an alkyl halide or pseudohalide. google.com This is considered a direct and effective means for synthesizing amine derivatives. google.com

| Starting Material | Reagent(s) | Product Type |

| This compound | Primary or Secondary Amine, Reducing Agent (e.g., NaBH₃CN) | Substituted aminopropane derivatives |

| This compound | Hydroxylamine, then a reducing agent (e.g., LiAlH₄) | 3-(2-chloro-4-fluorophenyl)propan-1-amine |

| Amine | Alkyl halide or Pseudohalide | Amine derivatives |

Fluorination at Alpha or Beta Positions to the Carbonyl Group

The introduction of fluorine atoms into the propanal side chain can significantly alter the chemical and biological properties of the molecule.

Alpha-Fluorination: Direct fluorination at the alpha-position (the carbon atom adjacent to the carbonyl group) of aldehydes can be challenging due to the reactivity of the aldehyde. However, methods have been developed for the α-fluorination of carbonyl compounds. One common strategy involves the formation of an enolate or enol ether intermediate, which is then treated with an electrophilic fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®.

Beta-Fluorination: Fluorination at the beta-position is less common and typically requires a multi-step synthetic sequence. One possible route could involve the synthesis of a precursor with a hydroxyl group at the beta-position, which can then be converted to a fluorine atom using a fluorinating agent like diethylaminosulfur trifluoride (DAST).

Modifications of the Aromatic Ring

The 2-chloro-4-fluorophenyl ring provides another site for chemical modification, allowing for the synthesis of a wider range of derivatives.

Further Halogenation or Dehalogenation Strategies

Further Halogenation: The aromatic ring can undergo further halogenation through electrophilic aromatic substitution reactions. The directing effects of the existing chloro and fluoro substituents will influence the position of the incoming halogen. The chlorine and fluorine atoms are ortho, para-directing, but deactivating. Therefore, the introduction of another halogen, such as bromine or another chlorine, would likely occur at the positions ortho or para to the fluorine and meta to the chlorine, if sterically accessible. A Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), is typically required for these reactions. youtube.com

Dehalogenation: The removal of the existing halogen atoms can also be achieved, although this is generally a more challenging transformation. Catalytic hydrogenation using a palladium catalyst (Pd/C) and a hydrogen source can sometimes effect dehalogenation, particularly for chlorine and bromine. Reductive dehalogenation can also be accomplished using other reducing agents under specific conditions.

Introduction of Other Aromatic Substituents

Beyond halogenation, a variety of other functional groups can be introduced onto the aromatic ring through electrophilic aromatic substitution and other reactions.

Nitration: The introduction of a nitro group (-NO₂) can be achieved by treating the compound with a mixture of nitric acid and sulfuric acid. The position of nitration will be governed by the directing effects of the existing substituents.

Friedel-Crafts Reactions: Friedel-Crafts alkylation or acylation could potentially be used to introduce alkyl or acyl groups onto the aromatic ring. However, the deactivating nature of the halogen substituents can make these reactions difficult.

Nucleophilic Aromatic Substitution: While electrophilic substitution is more common for this type of ring system, nucleophilic aromatic substitution (SNA_r) could be possible under certain conditions, particularly if there are strong electron-withdrawing groups present or if a powerful nucleophile is used. This could allow for the replacement of one of the halogen atoms with other groups like amines, alkoxides, or thiolates.

The ability to modify both the propanal side chain and the aromatic ring of this compound provides a rich platform for the synthesis of a diverse library of compounds with a wide range of potential applications.

Cyclization Reactions and Formation of Heterocyclic Scaffolds

The aldehyde functionality and the phenyl ring of this compound are key to its ability to undergo cyclization reactions, leading to the formation of various heterocyclic scaffolds. These reactions are fundamental in constructing more complex molecules with potential biological activities.

The synthesis of pyrimidine (B1678525) derivatives from this compound can be effectively achieved through the Biginelli reaction. This well-established multi-component reaction involves the acid-catalyzed condensation of an aldehyde, a β-dicarbonyl compound (such as ethyl acetoacetate), and urea (B33335) or thiourea. wikipedia.orgmdpi.comorganic-chemistry.org The use of this compound as the aldehyde component would lead to the formation of a dihydropyrimidine (B8664642) with the substituted phenylpropyl group at the 4-position of the heterocyclic ring.

The reaction mechanism is initiated by the condensation of the aldehyde with urea to form an N-acylimine ion. This is followed by the nucleophilic addition of the enolate of the β-dicarbonyl compound to the imine. The final step involves an intramolecular condensation and dehydration to yield the dihydropyrimidine ring. wikipedia.orgorganic-chemistry.org Various catalysts, including Brønsted and Lewis acids, can be employed to promote this reaction, and in some cases, it can be performed under solvent-free conditions. mdpi.comorganic-chemistry.org

The general reaction scheme is as follows:

Scheme 1: Proposed Biginelli reaction for the synthesis of a pyrimidine derivative from this compound.

The resulting dihydropyrimidinone scaffold is a "privileged structure" in medicinal chemistry, known to be a core component in various biologically active compounds. nih.gov

The synthesis of morpholine (B109124) derivatives from this compound can be envisioned through a multi-step process. A common and effective method involves the initial conversion of the aldehyde to an amino alcohol, followed by cyclization.

The first step would be a reductive amination of this compound with an appropriate amino alcohol, such as ethanolamine. This reaction would form an intermediate secondary amine, which is then subjected to cyclization. The cyclization can be achieved by reacting the intermediate with a suitable dielectrophile, such as a dihaloethane, or through an intramolecular dehydration catalyzed by a strong acid.

An alternative approach involves the reaction of the aldehyde with an amino alcohol to form an intermediate, which is then cyclized. For instance, reaction with 2-aminoethanol would yield an intermediate that can be cyclized to the morpholine ring. General methods for morpholine synthesis often involve the reaction of an amine with a reagent like 2-chloroethanol, followed by cyclization under basic conditions. semanticscholar.org

The proposed synthetic route is outlined below:

Scheme 2: Proposed synthesis of a morpholine derivative from this compound.

The morpholine ring is a common feature in many approved drugs and is known to improve the physicochemical properties of molecules. ijprs.com

The structure of this compound also allows for the formation of fused ring systems through intramolecular cyclization reactions. These reactions typically involve the aldehyde group, or a derivative thereof, reacting with the aromatic ring.

For example, a Pictet-Spengler-type reaction could be employed. This would first require the conversion of the aldehyde to an amine via reductive amination. The resulting amine could then undergo an intramolecular cyclization with a suitable carbonyl compound, driven by the electrophilic aromatic substitution on the electron-rich phenyl ring. The chloro and fluoro substituents on the phenyl ring would influence the regioselectivity of this cyclization.

Another possibility is an intramolecular Friedel-Crafts reaction. This would necessitate the conversion of the propanal side chain into a group bearing a suitable electrophile, such as an acyl halide or an alcohol that can be converted to a carbocation. This electrophile could then attack the aromatic ring to form a new fused ring. The success of such a reaction would depend on the activation of the aromatic ring and the reaction conditions. The synthesis of various fused heterocyclic systems often relies on such intramolecular cyclization strategies. mdpi.com

A hypothetical reaction scheme for a Friedel-Crafts type cyclization is presented below:

Scheme 3: Proposed formation of a fused ring system from a derivative of this compound.

These fused ring systems are scaffolds for a wide range of pharmacologically active compounds.

Advanced Spectroscopic and Spectrometric Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For 3-(2-Chloro-4-fluorophenyl)propanal, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, provides a complete picture of its molecular structure.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aldehydic proton, the two methylene (B1212753) groups of the propanal chain, and the protons on the substituted phenyl ring.

The aldehydic proton (CHO) is expected to appear as a triplet in the downfield region, typically around 9.8 ppm, due to coupling with the adjacent methylene protons. docbrown.info The two methylene groups (-CH₂-CH₂-) form an ethyl system attached to the aromatic ring and the aldehyde group. The protons closer to the aldehyde group (α-CH₂) would likely resonate around 2.8-3.0 ppm, while the protons adjacent to the aromatic ring (β-CH₂) would appear at a similar chemical shift, around 2.9-3.1 ppm. Both would be expected to show complex multiplets due to coupling with each other.

The aromatic region will display signals for the three protons on the 2-chloro-4-fluorophenyl ring. The proton at position 6 (H-6), situated between the chlorine and the propanal substituent, is expected to be a doublet. The proton at position 5 (H-5), adjacent to the fluorine atom, would appear as a doublet of doublets. The proton at position 3 (H-3), ortho to both the fluorine and the propanal group, would also be a doublet of doublets.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| CHO | ~9.8 | Triplet (t) | J ≈ 1.5 Hz |

| Ar-CH₂- | ~3.05 | Triplet (t) | J ≈ 7.5 Hz |

| -CH₂-CHO | ~2.85 | Triplet (t) | J ≈ 7.5 Hz |

| Ar-H3 | ~7.15 | Doublet of Doublets (dd) | J ≈ 8.5, 2.5 Hz |

| Ar-H5 | ~7.00 | Doublet of Doublets (dd) | J ≈ 8.5, 5.5 Hz |

| Ar-H6 | ~7.25 | Doublet (d) | J ≈ 8.5 Hz |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are anticipated for the carbonyl carbon, the two aliphatic methylene carbons, and the six aromatic carbons. docbrown.infoyoutube.com

The aldehydic carbonyl carbon (C=O) is the most deshielded, appearing significantly downfield around 200-203 ppm. docbrown.info The methylene carbons, -CH₂-CH₂-, will resonate in the aliphatic region, with the carbon alpha to the carbonyl appearing around 45 ppm and the benzylic carbon appearing around 28-30 ppm.

The six aromatic carbons will have their chemical shifts influenced by the electron-withdrawing effects of the chlorine and fluorine substituents. The carbon bearing the fluorine (C-4) will show a large C-F coupling and resonate at a high chemical shift, while the carbon bearing the chlorine (C-2) will also be downfield. The quaternary carbon attached to the propanal chain (C-1) and the other protonated carbons (C-3, C-5, C-6) will have distinct signals in the aromatic region (typically 115-140 ppm). chemicalbook.comchemicalbook.com

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~202 |

| Ar-C1 | ~138 |

| Ar-C2 | ~135 (d, J(C-F) ≈ 3 Hz) |

| Ar-C3 | ~117 (d, J(C-F) ≈ 21 Hz) |

| Ar-C4 | ~162 (d, J(C-F) ≈ 250 Hz) |

| Ar-C5 | ~132 (d, J(C-F) ≈ 8 Hz) |

| Ar-C6 | ~114 (d, J(C-F) ≈ 25 Hz) |

| Ar-CH₂- | ~28 |

| -CH₂-CHO | ~45 |

¹⁹F NMR is highly specific for fluorine-containing compounds. nih.gov For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, corresponding to the single fluorine atom on the aromatic ring. The chemical shift of this fluorine is sensitive to its electronic environment. nih.gov For a fluorine atom at the para position of a substituted benzene (B151609) ring, the chemical shift is typically observed in the range of -110 to -120 ppm relative to CFCl₃. nih.govcolorado.edu This signal would likely appear as a multiplet due to coupling with the ortho protons (H-3 and H-5).

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Ar-F | -110 to -120 | Multiplet |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. sdsu.edu For this compound, key cross-peaks would be expected between:

The aldehydic proton and the adjacent α-methylene protons.

The α-methylene protons and the β-methylene protons.

The coupled protons on the aromatic ring (e.g., H-5 with H-3 and H-6).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). columbia.edu It would show correlations between each proton signal in the ¹H spectrum and the corresponding carbon signal in the ¹³C spectrum, confirming the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (¹H-¹³C long-range correlations). sdsu.educolumbia.edu This is particularly useful for identifying quaternary carbons and piecing together molecular fragments. Key HMBC correlations would include:

The aldehydic proton to the α-methylene carbon (Cα) and the carbonyl carbon (C=O).

The β-methylene protons to the aromatic carbons C-1, C-2, and C-6.

Aromatic protons to neighboring and distant carbons, confirming the substitution pattern on the ring.

Table 4: Key Predicted 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei | Expected Key Cross-Peaks |

| COSY | ¹H ↔ ¹H | CHO ↔ -CH₂-CHO-CH₂-CHO ↔ Ar-CH₂-Ar-H5 ↔ Ar-H3, Ar-H6 |

| HSQC | ¹H ↔ ¹³C (1-bond) | CHO ↔ C=O-CH₂-CHO ↔ CαAr-CH₂- ↔ CβAr-H ↔ Ar-C |

| HMBC | ¹H ↔ ¹³C (2-3 bonds) | CHO ↔ Cα, C=OAr-CH₂- ↔ C-1, C-2, C-6Ar-H6 ↔ C-1, C-2, C-5, Cβ |

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing information about the functional groups present.

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. nih.gov The most prominent peak would be the strong C=O stretching vibration of the aldehyde group, typically found in the range of 1720-1740 cm⁻¹. Other significant absorptions would include:

C-H stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the methylene groups just below 3000 cm⁻¹. The aldehydic C-H stretch typically shows two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹.

C=C stretching: Aromatic ring C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

C-F stretching: A strong absorption band for the aryl-fluorine bond, expected around 1200-1250 cm⁻¹.

C-Cl stretching: A moderate to strong absorption in the fingerprint region, typically between 700-800 cm⁻¹, for the aryl-chlorine bond.

Table 5: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | Aromatic | ~3100-3000 | Medium-Weak |

| C-H Stretch | Aliphatic (CH₂) | ~2960-2850 | Medium |

| C-H Stretch | Aldehyde (CHO) | ~2820, ~2720 | Weak |

| C=O Stretch | Aldehyde | ~1730 | Strong |

| C=C Stretch | Aromatic Ring | ~1600, ~1480 | Medium |

| C-F Stretch | Aryl-Fluoride | ~1230 | Strong |

| C-Cl Stretch | Aryl-Chloride | ~780 | Medium-Strong |

Raman Spectroscopy (FT-Raman)

Fourier Transform Raman (FT-Raman) spectroscopy is a powerful technique for probing the vibrational modes of this compound. The resulting spectrum is expected to be rich in information, with characteristic bands corresponding to the various functional groups present in the molecule.

Key expected vibrational modes for this compound would include:

Aromatic C-H stretching: Bands in the region of 3000-3100 cm⁻¹.

Aldehydic C-H stretching: A characteristic peak is anticipated around 2720 cm⁻¹ and another weaker one near 2820 cm⁻¹.

Aliphatic C-H stretching: Symmetric and asymmetric stretching vibrations of the methylene groups in the propyl chain would appear in the 2850-2960 cm⁻¹ range.

C=O stretching: A strong band corresponding to the carbonyl group of the aldehyde is expected in the region of 1720-1740 cm⁻¹.

Aromatic C=C stretching: Multiple bands in the 1400-1600 cm⁻¹ region are characteristic of the phenyl ring.

C-Cl stretching: A band in the range of 600-800 cm⁻¹ can be attributed to the chloro-substituent on the aromatic ring.

C-F stretching: A strong band, typically in the 1000-1300 cm⁻¹ region, would indicate the presence of the fluoro-substituent.

In a related study, the FT-Raman spectrum of 4-chloro-2-(3,4-dichlorophenylcarbamoyl)phenyl acetate (B1210297) was analyzed, providing insights into the vibrational characteristics of chlorinated phenyl compounds. nih.gov The computational analysis using Density Functional Theory (DFT) in such studies helps in the precise assignment of observed vibrational wavenumbers. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is indispensable for determining the molecular weight and fragmentation pattern of this compound, aiding in its structural confirmation.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments. For this compound (C₉H₈ClFO), the exact mass can be calculated with high precision, which is crucial for distinguishing it from other compounds with the same nominal mass. The presence of chlorine is readily identified by the characteristic isotopic pattern of ³⁵Cl and ³⁷Cl in a roughly 3:1 ratio. docbrown.info Non-targeted analysis workflows using HRMS have proven effective in identifying a wide range of compounds, including halogenated substances. nih.govunimi.it

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile compounds like this compound. The gas chromatogram would show a peak at a specific retention time, and the mass spectrometer would provide the mass spectrum of the eluting compound. The fragmentation pattern observed in the mass spectrum is key to its identification.

Expected fragmentation pathways for this compound under electron ionization (EI) would likely involve:

α-cleavage: Fission of the bond between the carbonyl carbon and the adjacent carbon, leading to the loss of the propyl chain.

β-cleavage: Cleavage of the bond between the second and third carbon from the carbonyl group.

McLafferty rearrangement: If sterically possible, this rearrangement could lead to the formation of a characteristic neutral alkene fragment and a charged enol.

Loss of substituents: Fragmentation involving the loss of Cl or F from the aromatic ring.

The mass spectrum of propanal itself shows a prominent molecular ion peak and characteristic fragment ions at m/z 29 ([CHO]⁺) and m/z 28 ([C₂H₄]⁺). docbrown.infonist.govwikipedia.org For halogenated aromatic compounds, fragmentation often involves the loss of the halogen atom or the entire substituted ring. nih.gov

While Electrospray Ionization (ESI) is typically used for less volatile and more polar compounds, it can be employed for the analysis of this compound, potentially through the formation of adducts. ESI is a soft ionization technique that often results in a prominent protonated molecule [M+H]⁺ or other adduct ions with minimal fragmentation. researchgate.netnih.gov This is particularly useful for confirming the molecular weight of the compound. Studies on other halogenated benzyl (B1604629) derivatives have demonstrated the utility of ESI-MS in providing clear molecular ion information, which can be a challenge with electron ionization due to extensive fragmentation. researchgate.netnih.gov

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from the substituted phenyl ring.

The anticipated electronic transitions include:

π → π transitions:* These are characteristic of the aromatic system and are expected to result in strong absorption bands, likely in the range of 200-300 nm. The substitution on the phenyl ring with chlorine and fluorine atoms can cause a bathochromic (red) or hypsochromic (blue) shift of these bands compared to unsubstituted benzene.

n → π transitions:* The carbonyl group of the aldehyde has a weak absorption band corresponding to an n → π* transition, which is often observed at longer wavelengths (around 270-300 nm) and is typically much less intense than the π → π* bands.

Studies of similar aromatic carbonyl compounds confirm that the absorption spectra are characterized by these types of transitions. researchgate.netresearchgate.net The solvent used for the analysis can also influence the position and intensity of the absorption maxima.

| Expected Transition | Approximate Wavelength Range (nm) | Relative Intensity |

| π → π* (Aromatic) | 200-300 | Strong |

| n → π* (Carbonyl) | 270-300 | Weak |

X-ray Crystallography for Solid-State Structure Determination

Computational Chemistry and Theoretical Investigations

Electronic Structure Analysis6.2.1. Frontier Molecular Orbital (HOMO-LUMO) Analysis 6.2.2. Molecular Electrostatic Potential (MEP) Mapping 6.2.3. Natural Bond Orbital (NBO) Analysis

Further experimental and theoretical research is required to elucidate the computational and electronic characteristics of 3-(2-Chloro-4-fluorophenyl)propanal. Such studies would be valuable for understanding its chemical behavior and potential applications.

Prediction of Spectroscopic Properties and Correlation with Experimental Data

In the absence of specific studies on this compound, the general approach to predicting spectroscopic properties for such a molecule would involve quantum chemical calculations. Methods like Density Functional Theory (DFT) are commonly employed to calculate the vibrational frequencies corresponding to infrared (IR) spectra, the chemical shifts for nuclear magnetic resonance (NMR) spectroscopy, and the electronic transitions for ultraviolet-visible (UV-Vis) spectroscopy.

Theoretically, a computational model of this compound would be constructed and its geometry optimized to find the lowest energy conformation. Following this, calculations would be performed to predict:

¹H and ¹³C NMR Chemical Shifts: These would be predicted by calculating the magnetic shielding tensors of the nuclei. The results would be referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to provide chemical shift values (δ) in ppm.

IR Spectroscopy: The vibrational modes of the molecule would be calculated to predict the frequencies (in cm⁻¹) of fundamental absorptions. This would help in identifying characteristic functional group vibrations, such as the C=O stretch of the aldehyde and vibrations associated with the substituted benzene (B151609) ring.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) would be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the λmax values and intensities of absorption bands in the UV-Vis spectrum.

These predicted data would then ideally be correlated with experimentally obtained spectra to validate the computational model and provide a more detailed assignment of the observed signals. Unfortunately, no such dedicated computational and experimental correlation studies for this compound have been found in the surveyed literature.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a vital tool for exploring the mechanisms of chemical reactions. For this compound, this could involve modeling its synthesis or its subsequent reactions. Theoretical investigations would focus on mapping the potential energy surface of a given reaction.

This process would involve:

Identifying Reactants, Products, and Intermediates: The starting materials and final products of a potential reaction involving this compound would be defined.

Locating Transition States: Sophisticated algorithms would be used to find the transition state (TS) structures, which are the highest energy points along the reaction coordinate. The vibrational frequency analysis of a TS is characterized by a single imaginary frequency.

Calculating Activation Energies: The energy difference between the reactants and the transition state would provide the activation energy barrier, offering insight into the reaction kinetics.

For instance, the synthesis of this compound could be modeled to understand the mechanism and factors controlling the yield and selectivity. However, specific reaction pathway modeling and transition state analysis for this compound are not documented in the available research.

Insights into Chemical Reactivity and Selectivity from Theoretical Parameters

The electronic structure of a molecule, as calculated by computational methods, can provide significant insights into its reactivity. For this compound, various theoretical parameters could be derived to understand its behavior in chemical reactions.

Key parameters include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution around the molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. For this compound, the aldehyde group's oxygen would be an electron-rich site, while the carbonyl carbon and the aromatic ring's hydrogen atoms would be relatively electron-poor.

While these are standard computational approaches to understanding chemical reactivity, specific values and detailed analyses for this compound are not present in the reviewed scientific literature.

Research Applications and Broader Scientific Impact

Utility as a Versatile Synthetic Intermediate in Complex Organic Synthesis

The molecular architecture of 3-(2-Chloro-4-fluorophenyl)propanal makes it a highly useful intermediate in organic synthesis. The aldehyde group is a versatile functional handle that can participate in a wide array of chemical transformations. These include oxidations to form carboxylic acids, reductions to yield alcohols, and various carbon-carbon bond-forming reactions such as aldol (B89426) condensations, Wittig reactions, and Grignard reactions.

The presence of both chlorine and fluorine atoms on the phenyl ring further enhances its utility. These halogens can influence the reactivity of the aromatic ring and serve as sites for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions. Structurally related compounds, such as 3-(4-Fluorophenyl)propanal and 3-(3-Bromo-4-fluorophenyl)propanal, are recognized as crucial intermediates for building more complex organic molecules. For example, the aldehyde functional group is readily converted to other functionalities, enabling the elongation of the carbon chain or the introduction of new chemical moieties, which is a fundamental strategy in the total synthesis of natural products and other target molecules. rhhz.net

The reactivity of similar aldehydes is well-established. For instance, propionaldehyde (B47417) itself is a key building block used in the synthesis of various compounds through reactions like condensation, hydrogenation, and oxidation. wikipedia.org The halogenated phenyl group in this compound adds another layer of synthetic versatility, allowing for the construction of elaborate molecular frameworks.

Role in the Design and Synthesis of Precursors for Bioactive Compounds

The halogenated phenylpropanal scaffold is of significant interest in the development of new biologically active compounds for medicine and agriculture.

In medicinal chemistry, the introduction of halogen atoms, particularly fluorine, is a common strategy to enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. The 2-chloro-4-fluoro substitution pattern on the phenyl ring of this compound presents a unique electronic and steric profile that can be exploited in drug design.

The development of new pesticides and herbicides often relies on synthetic intermediates that allow for the systematic modification of a core structure to optimize for potency, selectivity, and environmental safety. Halogenated aromatic compounds are a cornerstone of the agrochemical industry.

Similar to its role in medicinal chemistry, this compound is a potential intermediate in the synthesis of novel agrochemicals. The related compound, 3-(4-Fluorophenyl)propanal, is noted for its use as an intermediate in creating agrochemicals. The specific di-halogenation pattern of this compound could be leveraged to develop new classes of fungicides, insecticides, or herbicides with potentially improved properties.

Exploration in Materials Science and Polymer Chemistry

The unique properties conferred by halogen atoms also make such compounds interesting for materials science applications. Fluorine-containing polymers, for example, are known for their high thermal stability, chemical resistance, and low surface energy.

While direct applications of this compound in this field are not documented, its analogs have been noted for their utility. 3-(4-Fluorophenyl)propanal is reportedly used in the synthesis of specialized polymers and materials. It is plausible that this compound could be explored as a monomer or a precursor to monomers for creating new polymers. The presence of both chlorine and fluorine could be used to fine-tune material properties such as flame retardancy, refractive index, and dielectric constant. The aldehyde group can be used to synthesize vinyl derivatives or other polymerizable groups, allowing for its incorporation into various polymer backbones.

Contribution to Fundamental Understanding of Halogenated Organic Systems

Studying the chemical behavior and properties of this compound can provide valuable insights into the fundamental nature of halogenated organic compounds (HOCs). HOCs are a broad class of chemicals with immense industrial importance but also significant environmental and health considerations. nih.gov

This specific molecule serves as an excellent model system for several areas of fundamental research:

Reactivity Studies : Investigating how the electron-withdrawing effects of the 2-chloro and 4-fluoro substituents influence the reactivity of the propanal side chain and the aromatic ring.

Spectroscopic Analysis : Detailed analysis of its NMR, IR, and mass spectra can help to better understand the electronic interactions between the different functional groups.

Metabolic Studies : If this compound were to be used in biologically active products, understanding its metabolic fate would be crucial. Researchers could use it as a substrate to study the enzymatic processes involved in the degradation of polyhalogenated aromatic compounds. nih.gov

By serving as a well-defined chemical entity, this compound can help researchers refine theoretical models and gain a deeper understanding of the structure-property relationships that govern the behavior of more complex halogenated systems.

Interactive Data Table: Comparison of Related Phenylpropanal Compounds

The table below summarizes the properties and known applications of this compound and a selection of its structurally related analogs, illustrating the basis for its potential applications.

| Compound Name | Molecular Formula | Key Structural Features | Known Research Applications | Reference |

| This compound | C₉H₈ClFO | 2-Chloro, 4-Fluoro substitution on phenyl ring; Propanal side chain. | Primarily a synthetic intermediate; potential inferred from analogs. | uni.lu |

| 3-(4-Fluorophenyl)propanal | C₉H₉FO | 4-Fluoro substitution on phenyl ring; Propanal side chain. | Intermediate for pharmaceuticals and agrochemicals; materials science. | nih.gov |

| 3-(2-Fluorophenyl)propionaldehyde | C₉H₉FO | 2-Fluoro substitution on phenyl ring; Propanal side chain. | Building block for complex fluorinated compounds; medicinal chemistry. | |

| 2-Chloro-3-phenylpropanal | C₉H₉ClO | Chloro group at alpha-position to aldehyde; Phenyl group at beta-position. | Synthetic intermediate. | nih.gov |

| 3-(3-Bromo-4-fluorophenyl)propanal | C₉H₈BrFO | 3-Bromo, 4-Fluoro substitution on phenyl ring; Propanal side chain. | Intermediate in organic synthesis; model for enzyme studies. |

Emerging Trends and Future Research Directions

Development of Novel and More Efficient Synthetic Routes

The pursuit of novel and more efficient synthetic pathways to access 3-(2-chloro-4-fluorophenyl)propanal and its derivatives is a cornerstone of future research. Traditional methods often rely on multi-step sequences that can be resource-intensive and generate significant waste. Emerging strategies focus on atom economy, reduced step-counts, and the use of greener reagents and solvents. rsc.org

Future research is likely to explore:

Direct C-H Functionalization: Methods that directly convert a C-H bond on a precursor molecule into the desired propanal side chain would represent a significant leap in efficiency.

Hydroformylation of Substituted Styrenes: The hydroformylation of 2-chloro-4-fluoro-1-vinylbenzene (B7939593) presents a direct route to the target aldehyde. Research will focus on developing catalysts that can achieve high regioselectivity for the linear aldehyde product over the branched isomer. researchgate.netresearchgate.net

Oxidative Approaches: Mild and selective oxidation of the corresponding alcohol, 3-(2-chloro-4-fluorophenyl)propan-1-ol, is a viable route. Future work will likely focus on developing catalytic, aerobic oxidation methods that avoid the use of stoichiometric, and often hazardous, oxidizing agents. youtube.com

Reduction of Carboxylic Acid Derivatives: The selective reduction of a more stable precursor, such as an ester or acyl chloride of 3-(2-chloro-4-fluorophenyl)propanoic acid, to the aldehyde is another promising avenue. researchgate.net

Desaturative Approaches: A novel strategy involves the synthesis of substituted aromatic aldehydes from saturated precursors through a desaturation process, potentially harnessing the power of synergistic catalysis. nih.gov

Design of Advanced Catalytic Systems for Enhanced Selectivity

Catalysis is at the heart of modern organic synthesis, and the future development of synthetic routes for this compound will heavily rely on the design of advanced catalytic systems. The key challenge lies in achieving high levels of selectivity—chemo-, regio-, and enantioselectivity.

Regioselective Hydroformylation: For the hydroformylation of the corresponding styrene (B11656), the development of rhodium or other transition-metal catalysts with tailored ligands is crucial to favor the formation of the linear propanal over its branched isomer. researchgate.netjlu.edu.cn Supramolecular strategies, using host-guest chemistry to control the substrate's approach to the catalytic center, may also play a significant role. nih.gov

Enantioselective Synthesis: For applications where a specific stereoisomer is required, the development of asymmetric catalytic systems is paramount. This could involve asymmetric hydroformylation, hydrogenation, or other bond-forming reactions using chiral ligands to induce a preference for one enantiomer. psu.edu

Tandem Catalysis: Future research may focus on developing catalytic systems that can perform multiple transformations in a single pot. For example, a tandem reaction could involve a cross-coupling to form the carbon skeleton followed by a selective oxidation to the aldehyde, all mediated by one or more compatible catalysts. nih.gov

Exploration of New Chemical Transformations and Reactivity Patterns

The aldehyde functional group in this compound is a versatile handle for a wide array of chemical transformations. numberanalytics.com Future research will undoubtedly uncover new reactivity patterns and applications for this molecule.

Multicomponent Reactions: This aldehyde is a prime candidate for use in multicomponent reactions, where three or more reactants combine in a single operation to form a complex product. Such reactions are highly efficient and can rapidly generate molecular diversity. researchgate.net

C-H Activation/Functionalization: The aldehyde itself can be a substrate for further functionalization. For example, rhodium-catalyzed hydroacylation can be used to form new C-C bonds. nih.gov

Photoredox and Organocatalysis: The synergy between photoredox catalysis and organocatalysis is a rapidly expanding field. This could enable novel transformations of this compound, such as the enantioselective α-functionalization of the aldehyde. acs.org

Umpolung Chemistry: Strategies that reverse the normal polarity of the aldehyde group (umpolung) can open up new synthetic possibilities, allowing the carbonyl carbon to react as a nucleophile. nih.gov

Condensation Reactions: Classic condensation reactions, such as the Perkin or aldol (B89426) reactions, can be used to further elaborate the structure of this compound, leading to the synthesis of α,β-unsaturated acids or β-hydroxy aldehydes, respectively. numberanalytics.com

Integration with Flow Chemistry and Automated Synthesis Methodologies

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, better process control, and improved scalability. chemeurope.com The synthesis and subsequent transformations of this compound are well-suited for this technological shift.

Continuous Flow Synthesis: Key synthetic steps, such as reductions of esters or nitriles to aldehydes, can be significantly improved using flow technology, allowing for better temperature control and residence times, which can increase selectivity and yield. researchgate.netlookchem.com This is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates. acs.org

Automated Synthesis Platforms: The integration of flow reactors with automated systems, including robotic platforms and online analysis, can accelerate reaction optimization and library synthesis. wikipedia.orgsigmaaldrich.com These platforms can systematically vary reaction parameters to quickly identify optimal conditions.

Large Language Model (LLM)-Assisted Synthesis: The emergence of LLMs in chemistry presents an exciting frontier. These models can assist in planning synthetic routes, designing experiments, and even controlling automated hardware, streamlining the entire research and development process. nih.gov

Table 1: Comparison of Batch vs. Flow Chemistry for Aldehyde Synthesis An illustrative comparison based on common findings in the literature.

| Parameter | Batch Synthesis | Flow Chemistry |

|---|---|---|

| Reaction Time | Often longer (e.g., 30 min) | Significantly shorter (e.g., 3 min) acs.org |

| Selectivity (mono- vs. di-substituted) | Lower (e.g., 18:1) acs.org | Higher (e.g., >40:1) acs.org |

| Heat Transfer | Less efficient, potential for hotspots | Highly efficient due to high surface-to-volume ratio |

| Safety | Higher risk with hazardous reagents/exothermic reactions | Inherently safer due to small reaction volumes |

| Scalability | Often challenging | More straightforward by running the system for longer |